molecular formula C8H8ClFN2 B1526089 4-(Aminomethyl)-3-fluorobenzonitrile hydrochloride CAS No. 1354963-08-8

4-(Aminomethyl)-3-fluorobenzonitrile hydrochloride

Cat. No.: B1526089
CAS No.: 1354963-08-8
M. Wt: 186.61 g/mol
InChI Key: JRAJZEDEPYPARN-UHFFFAOYSA-N
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Description

“4-(Aminomethyl)benzonitrile hydrochloride” can be used in the synthesis of fluorescent-labeled bisbenzamidine, which can be a biochemical tool in biomedical studies . It can also be used in the synthesis of 3-(p-benzylamino)-1,2,4,5 tetrazine, used in the modification of alginate hydrogels, employed in cell engineering applications .


Synthesis Analysis

The synthesis of “4-(Aminomethyl)benzonitrile hydrochloride” involves the use of 4-(aminomethyl)benzoic acid and subsequently obtaining the methyl 4-(aminomethyl)benzoate under specific pH and temperature control .


Molecular Structure Analysis

The molecular structure of “4-(Aminomethyl)benzonitrile hydrochloride” is represented by the linear formula: NH2CH2C6H4CN · HCl .


Chemical Reactions Analysis

“4-(Aminomethyl)benzonitrile hydrochloride” can be used in the synthesis of fluorescent-labeled bisbenzamidine, which can be a biochemical tool in biomedical studies . It can also be used in the synthesis of 3-(p-benzylamino)-1,2,4,5 tetrazine, used in the modification of alginate hydrogels, employed in cell engineering applications .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Aminomethyl)benzonitrile hydrochloride” include a melting point of 279°C to 284°C . It is a solid substance .

Scientific Research Applications

Structural and Electronic Properties

Research on fluorobenzonitriles, including compounds structurally similar to 4-(Aminomethyl)-3-fluorobenzonitrile, has provided insight into their energetic, structural, and electronic properties. Studies have focused on understanding the standard molar enthalpies of formation, vapor pressures, and electronic effects through theoretical calculations and spectroscopy. These insights are crucial for evaluating the reactivity and stability of these compounds in various applications, ranging from material science to medicinal chemistry (Ribeiro da Silva, Monte, Rocha, & Cimas, 2012).

Chemical Synthesis and Fixation of Carbon Dioxide

One notable application is the efficient catalysis of chemical reactions, such as the fixation of carbon dioxide with aminobenzonitriles to produce quinazoline derivatives. This process not only highlights the compound's role in creating structurally diverse quinazolines but also its potential in contributing to carbon recycling and utilization strategies, which are vital for environmental sustainability (Kimura, Sunaba, Kamata, & Mizuno, 2012).

Anticancer Research

In the field of drug discovery, fluorobenzonitriles have been explored for their anticancer properties. A study on a family of iron(II)-cyclopentadienyl compounds with benzonitrile derivatives, including those similar to 4-(Aminomethyl)-3-fluorobenzonitrile, showed strong activity against colorectal and triple-negative breast cancer cells. This suggests potential therapeutic applications of such compounds in treating various forms of cancer (Pilon, Brás, Côrte-Real, Avecilla, Costa, Preto, Garcia, & Valente, 2020).

Material Science Applications

In material science, derivatives of aminobenzonitriles, including those structurally related to 4-(Aminomethyl)-3-fluorobenzonitrile, have been applied in the synthesis of polymers and electrochromic materials. These studies highlight the potential of such compounds in developing new materials with desirable electronic and photophysical properties, which can be used in a wide range of technological applications (Jeong, Woo, Lyu, & Han, 2011).

Safety and Hazards

“4-(Aminomethyl)benzonitrile hydrochloride” is harmful if swallowed, causes skin irritation, and may cause serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

“4-(Aminomethyl)benzonitrile hydrochloride” has potential applications in the field of biomedical studies and cell engineering applications . It can be used in the synthesis of fluorescent-labeled bisbenzamidine and 3-(p-benzylamino)-1,2,4,5 tetrazine .

Properties

IUPAC Name

4-(aminomethyl)-3-fluorobenzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2.ClH/c9-8-3-6(4-10)1-2-7(8)5-11;/h1-3H,5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRAJZEDEPYPARN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90712428
Record name 4-(Aminomethyl)-3-fluorobenzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90712428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354963-08-8
Record name 4-(Aminomethyl)-3-fluorobenzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90712428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(aminomethyl)-3-fluorobenzonitrile hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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